Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15359535
InChI: InChI=1S/C15H17NO4S2/c1-11-4-6-12(7-5-11)10-16(22(3,18)19)13-8-9-21-14(13)15(17)20-2/h4-9H,10H2,1-3H3
SMILES:
Molecular Formula: C15H17NO4S2
Molecular Weight: 339.4 g/mol

Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate

CAS No.:

Cat. No.: VC15359535

Molecular Formula: C15H17NO4S2

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate -

Specification

Molecular Formula C15H17NO4S2
Molecular Weight 339.4 g/mol
IUPAC Name methyl 3-[(4-methylphenyl)methyl-methylsulfonylamino]thiophene-2-carboxylate
Standard InChI InChI=1S/C15H17NO4S2/c1-11-4-6-12(7-5-11)10-16(22(3,18)19)13-8-9-21-14(13)15(17)20-2/h4-9H,10H2,1-3H3
Standard InChI Key MPKBVKXVGWMERP-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN(C2=C(SC=C2)C(=O)OC)S(=O)(=O)C

Introduction

Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring, a carboxylate group, and a methanesulfonamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, which are attributed to its structural components. The presence of a thiophene ring and a sulfonamide group suggests potential anti-inflammatory, antimicrobial, and anticancer properties, similar to other compounds with these functionalities.

Molecular Characteristics

PropertyDescription
Molecular FormulaC15H17NO4S2
CAS Number892283-24-8
Thiophene RingSubstituted at the 3-position with a methanesulfonamide group
Methanesulfonamide GroupSubstituted with a 4-methylphenylmethyl moiety
Carboxylate GroupLocated at the 2-position of the thiophene ring

Synthesis

The synthesis of Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate involves several steps, typically starting with thiophene derivatives and sulfonamides. The reaction conditions, including temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity. Detailed synthetic protocols are available in chemical literature and patents.

Comparison with Related Compounds

Compound NameStructure FeaturesNotable Activities
N-(4-Methylphenyl)methanesulfonamideSulfonamide groupAntimicrobial properties
3-ThiophenecarboxamideThiophene ringAnticancer activity
N-(3-Methanesulfonamido-4-methylphenyl)thiophene-3-carboxamideSimilar sulfonamide and thiophene structureAnti-inflammatory effects
Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylateThiophene ring, methanesulfonamide groupPotential anti-inflammatory, antimicrobial, and anticancer properties

Applications and Mechanism of Action

Methyl 3-{N-[(4-methylphenyl)methyl]methanesulfonamido}thiophene-2-carboxylate has potential applications in pharmaceuticals, particularly in the development of drugs targeting vascular endothelial growth factor receptor 2 (VEGFR2) and other therapeutic targets. Its mechanism of action may involve inhibiting specific enzymes or receptors by binding to their active or allosteric sites, thereby modulating downstream signaling pathways.

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